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L-LEUCINE (13C6)

Cat. No.: B1580051
M. Wt: 137.13
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Description

Significance of Stable Isotope Tracers in Elucidating Biological Pathways

The application of stable isotope tracers has revolutionized our understanding of metabolism by enabling the quantification of metabolic reactions within a living organism. ckisotopes.com This methodology has been crucial in shedding light on the dynamic nature of biological systems, a concept first pioneered by Rudolph Schoenheimer and David Rittenberg, who demonstrated that body constituents are in a constant state of flux. nih.gove-acnm.org

Stable isotope tracers are fundamental to:

Mapping Metabolic Pathways: By following a labeled substrate through downstream biochemical reactions, researchers can identify and confirm metabolic pathways. nih.gov This approach allows for the qualitative analysis of the origin of metabolites and their relative rates of production. nih.gov For example, feeding cells a glucose tracer labeled with carbon-13 (¹³C) enables scientists to trace the carbon atoms through glycolysis, the citric acid cycle (TCA), and the pentose (B10789219) phosphate (B84403) pathway, revealing the fate of metabolites. creative-proteomics.com

Quantifying Metabolic Flux: Isotope tracing provides vital information regarding the rates and extent of metabolism. nih.gov Techniques like Stable Isotope Resolved Metabolomics (SIRM) allow for the unambiguous tracking of individual atoms through complex metabolic networks, helping to determine reaction rates and establish comprehensive flux distributions. creative-proteomics.comnih.gov

Studying Protein Turnover: Tracers, particularly labeled amino acids, have been instrumental in studying the simultaneous processes of protein synthesis and breakdown. ckisotopes.com Early research with stable isotopes focused on understanding this protein "turnover," and modern techniques continue to provide deep insights into how factors like nutrition and exercise affect muscle protein dynamics. maastrichtuniversity.nlckisotopes.com

Investigating Disease and Health: Researchers employ stable isotope techniques to study a wide array of metabolic disorders and diseases, including cancer, diabetes, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. isotope.com This approach helps in determining biomarkers, understanding the impact of genetic alterations, and testing the effects of therapeutic drugs on metabolic networks. nih.govisotope.com

The integration of stable isotope tracing with "omic" technologies, such as metabolomics and proteomics, has further enhanced its power, allowing for a systems-level understanding of metabolism. nih.govtandfonline.com

Rationale for Carbon-13 Isotopic Labeling in Metabolomics and Proteomics

Among the various stable isotopes used in biochemical research, carbon-13 (¹³C) is frequently employed for its utility in studying the carbon-based frameworks of biological molecules. creative-proteomics.comcreative-proteomics.com The rationale for using ¹³C labeling is particularly strong in the fields of metabolomics and proteomics.

In Metabolomics: Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological system. Carbon-13 labeling significantly enhances this process. nih.gov

Compound Identification: A major challenge in untargeted metabolomics is the accurate identification of unknown compounds. nih.gov Using highly enriched ¹³C-labeled samples allows researchers to determine the exact number of carbon atoms in a metabolite from its characteristic isotopic pattern in high-resolution mass spectrometry, which significantly reduces the number of possible molecular formulas. nih.govfrontiersin.org

Signal from Noise Discrimination: Techniques like Isotopic Ratio Outlier Analysis (IROA) use samples labeled with different ratios of ¹³C (e.g., 5% and 95%). nih.gov This creates unique isotopic patterns for biologically derived compounds, allowing them to be clearly distinguished from background artifacts in mass spectrometry data. nih.govdoi.org

Metabolic Flux Analysis: ¹³C-labeled precursors (like glucose or glutamine) are administered to a system, and the labeling patterns in downstream metabolites are analyzed. nih.gov This provides a detailed map of how carbon atoms flow through interconnected metabolic pathways, offering a dynamic view of cellular metabolism. creative-proteomics.comnih.gov

In Proteomics: Proteomics involves the large-scale study of proteins. Carbon-13 labeling is a cornerstone of quantitative proteomics, which measures changes in protein abundance. nih.gov

Quantitative Comparison: The most prominent technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). longdom.org In SILAC, one population of cells is grown in a medium containing normal amino acids, while another is grown in a medium with "heavy" amino acids, such as L-leucine or arginine fully labeled with ¹³C (e.g., ¹³C₆-arginine or ¹³C₆-leucine). longdom.orgwikipedia.org When the protein samples from both cell populations are mixed and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the precise quantification of relative protein abundance between the two conditions. wikipedia.orgscispace.com

Dynamic Proteomics: The use of ¹³C-labeled amino acid tracers allows for the measurement of the synthesis rates of individual proteins. nih.gov By monitoring the incorporation of the heavy label into proteins over time, researchers can gain insights into the dynamic regulation of the proteome in response to various stimuli. nih.govnih.gov

Technique Field Principle Application
SILAC ProteomicsCells are metabolically labeled with "light" or "heavy" ¹³C-amino acids. Protein samples are combined, and the mass difference is used for quantification. longdom.orgwikipedia.orgQuantitative analysis of protein expression, post-translational modifications, and protein-protein interactions. wikipedia.org
IROA MetabolomicsSamples are labeled with distinct ratios of ¹³C (e.g., 5% vs. 95%) to create unique isotopic patterns. nih.govDifferentiates biological signals from artifacts and determines the carbon number of metabolites. nih.gov
¹³C-Flux Analysis MetabolomicsA ¹³C-labeled substrate is introduced, and the distribution of the label in downstream metabolites is tracked. nih.govMaps active metabolic pathways and quantifies the rates (fluxes) of biochemical reactions. creative-proteomics.com

Historical Development of L-Leucine as a Stable Isotope Tracer

L-leucine, an essential branched-chain amino acid, has a long history as a key tracer for studying protein and amino acid metabolism, particularly after being labeled with carbon-13. medchemexpress.com Early efforts using stable isotopes focused on understanding protein turnover, and leucine (B10760876) tracers quickly became central to this research. ckisotopes.com

The development of L-[1-¹³C]leucine as a tracer was a significant milestone. In the late 1970s and early 1980s, researchers developed methods using a primed, continuous intravenous infusion of L-[1-¹³C]leucine to study whole-body protein metabolism in humans. cambridge.orgphysiology.org This approach, considered a reference method, allowed for the quantification of several key parameters:

Leucine Turnover (Rate of Appearance): By measuring the dilution of the infused [1-¹³C]leucine tracer in the blood plasma at an isotopic steady state, scientists could calculate the rate at which leucine appears in the free amino acid pool from protein breakdown. cambridge.orgphysiology.org

Leucine Oxidation: The oxidation of L-[1-¹³C]leucine was quantified by measuring the enrichment of ¹³CO₂ in expired breath. cambridge.org

Non-Oxidative Leucine Disposal: This parameter, calculated from the turnover and oxidation rates, represents the rate of leucine incorporation into protein, providing a measure of whole-body protein synthesis. cambridge.org

This method offered a safe and precise way to investigate protein dynamics in humans of all ages. physiology.org Studies using the L-[1-¹³C]leucine tracer have been fundamental in establishing our knowledge of how protein metabolism is regulated by factors such as feeding, fasting, hormones, and disease. cambridge.org For instance, comparisons between the [¹⁵N]glycine method and the L-[1-¹³C]leucine method revealed discrepancies in results, leading to the latter being favored for its reliability in many contexts. cambridge.org

Properties

Molecular Weight

137.13

Purity

98%

Origin of Product

United States

Synthesis and Isotopic Enrichment Methodologies of L Leucine 13c6

Strategies for Uniform Carbon-13 Labeling of L-Leucine

The production of uniformly carbon-13 labeled L-Leucine ([U-13C] L-Leucine or L-Leucine (13C6)) is achieved through two primary strategies: microbial biosynthesis and chemical synthesis. Each approach offers distinct advantages and challenges in achieving high isotopic enrichment and enantiomeric purity.

Microbial Biosynthesis Pathways for [U-13C] L-Leucine

Microbial fermentation is a widely utilized method for the production of isotopically labeled amino acids, leveraging the natural metabolic pathways of microorganisms. Several bacterial species have been engineered and optimized for the efficient synthesis of L-Leucine (13C6).

Corynebacterium glutamicum and Escherichia coli : These bacteria are industrial workhorses for amino acid production. Their L-leucine biosynthesis pathway begins with pyruvate and involves a series of enzymatic reactions. For the production of L-Leucine (13C6), these microorganisms are cultured in a medium where the primary carbon source is uniformly labeled, such as [U-13C]glucose. This ensures that all carbon atoms in the synthesized leucine (B10760876) originate from the labeled precursor, resulting in a high degree of isotopic enrichment. Metabolic engineering strategies are often employed to enhance the yield of L-leucine by upregulating the expression of key enzymes in the biosynthetic pathway and knocking out competing metabolic routes.

Arthrobacter species : A mutant strain, designated TS151, derived from a yellow Arthrobacter species, has been reported to be a high-yielding producer of L-leucine. When cultured under optimized fermentation conditions, this strain can produce L-leucine with an isotopic abundance of over 97% and a chemical purity exceeding 98%.

The biosynthetic pathway in these microorganisms is a well-characterized multi-step process, initiated from the precursor α-ketoisovalerate, which itself is derived from pyruvate.

Chemical Synthesis Routes for Enantiomerically Pure [U-13C6] L-Leucine

While microbial biosynthesis is effective, chemical synthesis offers an alternative route that can provide greater control over the isotopic labeling pattern and can be advantageous in certain research applications. The primary challenge in the chemical synthesis of L-Leucine (13C6) is achieving the correct stereochemistry (the L-enantiomer) with high purity.

One notable, though not uniformly labeling, synthetic approach involves palladium-catalyzed C(sp³)–H functionalization to introduce 13C-methyl groups. For complete uniform labeling, a multi-step synthesis starting from simpler, fully 13C-labeled precursors is necessary. A common strategy for synthesizing α-amino acids is the Strecker synthesis , which can be adapted for isotopic labeling. This would involve the reaction of a 13C-labeled isovaleraldehyde with a cyanide source (e.g., K¹³CN) and ammonia, followed by hydrolysis of the resulting aminonitrile. To achieve enantiomeric purity, a chiral auxiliary or an asymmetric catalyst can be employed during the synthesis, or a resolution of the racemic product can be performed as a final step.

Another sophisticated approach for the asymmetric synthesis of L-amino acids that can be adapted for L-Leucine (13C6) starts from chiral precursors like pyroglutamic acid . This method involves several steps of chemical modification to build the isobutyl side chain of leucine onto the chiral pyroglutamate scaffold, ensuring the final product has the desired L-configuration.

Chiral resolution is a crucial technique if a racemic synthesis of [U-13C6]leucine is performed. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Alternatively, enzymatic resolution, where an enzyme selectively acts on one enantiomer of the racemic mixture, can be employed to isolate the desired L-enantiomer.

Precursor Compounds and Reaction Schemes in Isotopic Synthesis

The choice of precursor compounds is fundamental to the successful synthesis of L-Leucine (13C6).

For microbial biosynthesis , the primary labeled precursor is typically a uniformly 13C-labeled sugar, such as [U-13C]glucose . The bacterium then metabolizes this sugar through glycolysis to produce labeled pyruvate, which enters the leucine biosynthetic pathway. Key intermediates in this pathway include α-ketoisovalerate. The enzymatic reactions are catalyzed by a series of enzymes as detailed in the table below.

EnzymeGene(s)Role in L-Leucine Biosynthesis
Acetohydroxyacid synthaseilvBNCatalyzes the condensation of two pyruvate molecules.
Acetohydroxyacid isomeroreductaseilvCReduces and rearranges the acetohydroxy acid intermediate.
Dihydroxyacid dehydrataseilvDDehydrates the dihydroxyacid intermediate to form α-ketoisovalerate.
α-Isopropylmalate synthaseleuACatalyzes the condensation of α-ketoisovalerate and acetyl-CoA. copernicus.org
α-Isopropylmalate isomeraseleuCDIsomerizes α-isopropylmalate.
β-Isopropylmalate dehydrogenaseleuBOxidatively decarboxylates β-isopropylmalate to α-ketoisocaproate.
Branched-chain amino acid transaminaseilvETransfers an amino group to α-ketoisocaproate to form L-leucine.

For chemical synthesis , the precursor compounds would be small, readily available molecules fully labeled with 13C. For instance, a synthesis could start from [U-13C]isobutyraldehyde and potassium [13C]cyanide . A potential enantioselective synthesis could utilize a chiral starting material like (S)-pyroglutamic acid, with the 13C atoms being introduced through labeled building blocks during the synthetic sequence.

Characterization of Isotopic Purity and Enrichment

Accurate determination of the isotopic purity and enrichment of L-Leucine (13C6) is crucial for its use as a tracer. Several analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a widely used method for determining isotopic enrichment. The L-leucine is first derivatized to make it volatile. A common derivatization involves conversion to its N-tert-butyldimethylsilyl (t-BDMS) derivative or quinoxalinol derivative. The derivatized amino acid is then separated by gas chromatography and detected by a mass spectrometer. By analyzing the mass spectrum and comparing the intensities of the ion corresponding to the fully labeled molecule (M+6) with any less-labeled or unlabeled molecules, the isotopic enrichment can be precisely calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS offers another powerful tool for the analysis of isotopic enrichment without the need for derivatization. The L-Leucine (13C6) is separated by liquid chromatography and then detected by tandem mass spectrometry. This technique provides high sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectroscopy is a definitive method for confirming the positions and extent of 13C labeling. A 13C NMR spectrum of L-Leucine (13C6) will show signals for all six carbon atoms, and the absence of signals at the chemical shifts corresponding to the unlabeled compound confirms high isotopic enrichment. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can also be used to correlate the 13C atoms with their attached protons, further confirming the labeling pattern.

These analytical methods ensure that the synthesized L-Leucine (13C6) meets the high standards of isotopic and chemical purity required for its application in sensitive research studies.

Advanced Analytical Techniques for L Leucine 13c6 and Its Metabolites

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Leucine (13C6) due to its high sensitivity and specificity in distinguishing between isotopically labeled and unlabeled compounds. ckisotopes.com This technique allows for the precise measurement of isotopic enrichment in various biological samples, providing critical data for kinetic studies of metabolism. ckisotopes.commdpi.com The versatility of MS is demonstrated through its coupling with various chromatographic techniques, each tailored to specific analytical needs.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Ratio Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a necessary prerequisite to increase their volatility for GC analysis. sigmaaldrich.com GC-MS offers high chromatographic resolution and reproducible fragmentation patterns, making it well-suited for determining the isotopic enrichment of L-Leucine (13C6) in complex biological matrices. acs.org

To render L-Leucine (13C6) amenable to GC-MS analysis, its polar functional groups must be chemically modified through derivatization. sigmaaldrich.com This process replaces active hydrogens on the amine and carboxyl groups with nonpolar moieties, thereby increasing the analyte's volatility. sigmaaldrich.com

Several derivatization reagents are employed for this purpose. A common one-step procedure involves the use of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts amino acids into their tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net Another approach utilizes propyl chloroformate, which reacts with amino acids in the presence of pyridine (B92270) and propanol (B110389) to form chloroformate derivatives. nist.gov The choice of derivatization agent can influence the stability of the resulting derivative and the fragmentation patterns observed in the mass spectrometer. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization ReagentDerivative FormedKey Features
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS)Produces stable derivatives with characteristic fragmentation patterns. sigmaaldrich.comresearchgate.net
Propyl ChloroformatePropyl ChloroformateA rapid derivatization process. nist.gov
N-heptafluorobutyryl isobutyl esterN-heptafluorobutyryl isobutylUsed for sensitive detection in negative-ion chemical ionization mode. nih.gov

Continuous-Flow Isotope-Ratio Mass Spectrometry (CF-IRMS) is a highly precise technique for measuring stable isotope ratios. copernicus.orgiaea.org In the context of L-Leucine (13C6) analysis, a gas chromatograph is coupled to a combustion or pyrolysis interface, which then feeds into the isotope ratio mass spectrometer. nih.govresearchgate.net

For carbon isotope analysis, the sample eluting from the GC is combusted, converting organic compounds into carbon dioxide (CO2). colostate.edu The resulting CO2 is then introduced into the IRMS, which measures the ratio of ¹³CO₂ to ¹²CO₂ with exceptional precision. colostate.edu This method is particularly valuable for determining very low levels of isotopic enrichment in biological samples. nih.gov The high sample throughput and ability to analyze nanomole quantities of sample gas make CF-IRMS a powerful tool in metabolic research. iaea.org

For applications requiring the utmost sensitivity, triple-stage quadrupole mass spectrometry (GC/MS/MS) is employed. nih.govjenck.com This technique, also known as tandem mass spectrometry, offers enhanced selectivity and sensitivity compared to single quadrupole instruments by reducing chemical noise. jenck.comnih.gov

In a GC/MS/MS experiment, the first quadrupole (Q1) selects the precursor ion of the derivatized L-Leucine (13C6). This ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. The third quadrupole (Q3) is then used to select a specific fragment ion for detection. This process, known as selected reaction monitoring (SRM), significantly improves the signal-to-noise ratio, allowing for the quantification of very low levels of the labeled compound. thermofisher.com A GC/MS/MS method has been described for measuring very low levels of enrichment of deuterated L-leucine, demonstrating a limit of quantification of about 10 pg of the labeled compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolic Flux Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful platform for metabolic flux analysis, offering high sensitivity and the ability to analyze a wide range of metabolites without the need for derivatization. springernature.comnih.gov This technique is particularly useful for quantifying L-Leucine (13C6) and its metabolites in complex biological fluids like plasma. springernature.com

In a typical LC-MS/MS workflow for L-Leucine (13C6) analysis, the sample is first subjected to protein precipitation. nih.gov The supernatant is then injected into the LC system, where the amino acids are separated. The eluent from the LC is then introduced into the tandem mass spectrometer. Using multiple-reaction monitoring (MRM) mode, specific parent-to-daughter ion transitions for both the labeled and unlabeled leucine (B10760876) are monitored, allowing for accurate quantification. springernature.comnih.gov For instance, the transition of m/z 139.2 to 92.4 can be monitored for L-Leucine (13C6;15N). springernature.com The precision and minimal sample requirements of LC-MS/MS make it an optimal choice for measuring low tracer enrichments. nih.gov

Table 2: Comparison of Mass Spectrometry Platforms for Low Enrichment Analysis

TechniqueSample Size Required (muscle tissue equivalent)Intra-assay Precision (CV%)Inter-assay Precision (CV%)
GC/C/IRMS8 µg13.0%9.2%
LC/MS/MS0.8 µg1.7%3.2%
GC/MS/MS3 µg6.3%10.2%
GC/MS3 µg13.5%25%

Data adapted from a study comparing different mass spectrometry techniques for measuring L-[ring-13C6]phenylalanine enrichment. nih.gov

Ultra-High Resolution Mass Spectrometry (UHRMS) in Multi-Isotope Tracing

Ultra-High Resolution Mass Spectrometry (UHRMS) provides the capability to resolve and identify isotopologues with very small mass differences, making it an invaluable tool for multi-isotope tracing experiments. eurisotop.com This technique allows researchers to simultaneously trace the metabolic fate of multiple stable isotopes, such as ¹³C, ¹⁵N, and ²H. eurisotop.com

The high resolving power of UHRMS instruments, such as the Orbitrap, enables the differentiation of isotopologues containing different tracer atoms, which is not always possible with lower-resolution instruments. nih.govescholarship.org This capability is crucial for dissecting complex metabolic networks where multiple pathways may converge. nih.gov By providing detailed information on the isotopic labeling patterns of metabolites, UHRMS, particularly when coupled with tandem MS, facilitates the reconstruction of metabolic pathways and the identification of specific enzymatic reactions affected by various stimuli. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective, non-destructive technique for identifying and quantifying metabolites in complex biological samples. mdpi.com It is particularly powerful for tracking the fate of ¹³C-labeled substrates like L-Leucine (¹³C₆) because it can distinguish between labeled and unlabeled molecules and even determine the specific position of the ¹³C atoms within a metabolite. mdpi.comnih.gov

Direct ¹³C NMR spectroscopy is a fundamental tool for tracing the metabolic pathways of L-Leucine (¹³C₆). When cells or organisms are supplied with L-Leucine (¹³C₆), the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the ¹³C NMR spectrum of cell extracts or biofluids, researchers can identify these ¹³C-labeled products and deduce the metabolic routes taken by the carbon backbone of leucine. nih.govtum.de

For instance, studies in astroglial cells using uniformly ¹³C-labeled leucine ([U-¹³C]leucine) have demonstrated its rapid metabolism. nih.gov ¹³C NMR analysis of the culture medium revealed the presence of several ¹³C-labeled metabolites, confirming that the carbon skeleton of leucine is used for more than just protein synthesis. nih.govresearchgate.net The identification of these labeled compounds provides direct evidence of specific metabolic pathways being active.

A key aspect of ¹³C NMR in metabolic studies is the analysis of isotopomers, which are molecules that differ only in the isotopic composition of their atoms. The coupling patterns (splittings) in the ¹³C NMR spectrum, caused by neighboring ¹³C nuclei, provide information about which carbon atoms in a metabolite are derived from the labeled precursor. researchgate.net This detailed isotopomer analysis can reveal, for example, the entry of ¹³C-labeled acetyl-CoA (a breakdown product of leucine) into the tricarboxylic acid (TCA) cycle and the subsequent withdrawal of labeled intermediates from the cycle. nih.gov

Table 1: Identified ¹³C-Labeled Metabolites from [U-¹³C]Leucine Metabolism in Astroglial Cells

MetaboliteEvidence from ¹³C NMR
2-OxoisocaproateIdentified as a direct catabolite of leucine. nih.gov
Ketone bodiesConfirmed as products of leucine degradation. nih.gov
AlanineIts labeling pattern suggests the involvement of active phosphoenolpyruvate (B93156) carboxykinase and/or malic enzyme pathways. nih.gov
Citrate (B86180)Indicates the entry of leucine-derived acetyl-CoA into the TCA cycle. nih.gov
GlutamineDemonstrates the utilization of leucine carbons for amino acid synthesis. nih.gov
LactateLabeling patterns point to complex interactions with other metabolic pathways. nih.gov
SuccinateAnother TCA cycle intermediate identified with ¹³C label from leucine. nih.gov

This table summarizes key findings from a study on astroglial cell metabolism using [U-¹³C]leucine and NMR spectroscopy. nih.gov

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), provide even greater detail for structural and positional labeling analysis. nih.govucsb.edu The ¹H-¹³C HSQC-TOCSY experiment correlates the chemical shifts of protons with their directly attached ¹³C atoms and further extends these correlations to other protons within the same spin system. ucsb.edu This is particularly useful for unambiguously assigning signals in crowded spectra and for determining the precise location of ¹³C labels within a molecule. nih.govresearchgate.net

When analyzing metabolites from L-Leucine (¹³C₆) tracing experiments, the HSQC-TOCSY spectrum can confirm the identity of labeled compounds and reveal the pattern of ¹³C incorporation. researchgate.net For example, by examining the cross-peak patterns, researchers can distinguish between different isotopomers of a metabolite, providing deeper insights into the metabolic pathways at play. nih.gov This technique has been instrumental in confirming the assignments of metabolites in complex mixtures and in validating the metabolic transformations of labeled precursors. researchgate.netresearchgate.net

The sensitivity of proton-detected experiments like HSQC-TOCSY makes it possible to analyze relatively small amounts of biological material, which is a significant advantage in many metabolic studies. nih.gov These advanced NMR methods are crucial for obtaining a comprehensive understanding of how L-Leucine (¹³C₆) is utilized by cells and for mapping the intricate network of metabolic reactions. nih.govbiorxiv.org

Methodological Considerations for Sample Preparation and Data Normalization

Accurate and reproducible results in metabolic studies using L-Leucine (¹³C₆) depend heavily on robust methodologies for sample preparation and data analysis. Careful consideration of these steps is crucial to avoid introducing artifacts and to ensure that the final data accurately reflects the biological processes under investigation.

The first step in analyzing the metabolic fate of L-Leucine (¹³C₆) is the extraction of labeled amino acids and proteins from cells or tissues. The choice of extraction protocol is critical and depends on the specific molecules of interest and the analytical technique to be used.

For the analysis of free amino acids, a common approach involves quenching the metabolism rapidly, often by using cold solvents like methanol, to prevent any further enzymatic activity that could alter the labeling patterns. nih.gov Tissues are typically flash-frozen in liquid nitrogen immediately after collection to preserve their metabolic state. msu.edu Subsequently, a solvent system, such as a mixture of methanol, chloroform, and water, is used to separate the polar metabolites (including amino acids) from the non-polar lipids. frontiersin.org The extraction solvent may also contain internal standards, including other stable isotope-labeled amino acids, for accurate quantification. msu.edu

When the focus is on protein synthesis, the extraction of intact proteins is necessary. Cells are lysed using appropriate buffers, and the proteins can be purified using techniques like affinity chromatography. silantes.com In methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), where L-Leucine (¹³C₆) is used to label the entire proteome, cells grown in "heavy" (¹³C-labeled) and "light" (unlabeled) media are combined before protein extraction and analysis. nih.gov This allows for precise relative quantification of protein abundance between different experimental conditions. nih.gov For subsequent analysis by mass spectrometry, the extracted proteins are often digested into smaller peptides using enzymes like trypsin. ckisotopes.com

Table 2: General Steps in Extraction Protocols for Labeled Molecules

StepFor Free Amino AcidsFor Proteins
Metabolism Quenching Rapid cooling with cold solvents (e.g., -20°C methanol). nih.govCell lysis in appropriate buffers. silantes.com
Sample Homogenization Tissue disruption using methods like a tissue lyser. msu.eduSonication or other cell disruption techniques.
Extraction Use of solvent systems (e.g., methanol/chloroform/water) to separate fractions. frontiersin.orgUse of lysis buffers and subsequent purification steps (e.g., affinity chromatography). silantes.com
Further Processing Derivatization may be required for GC-MS analysis. acs.orgEnzymatic digestion into peptides for mass spectrometry. ckisotopes.com

This table outlines the general workflow for extracting labeled amino acids and proteins for analysis.

A critical step in the analysis of data from stable isotope tracing experiments is the correction for the natural abundance of heavy isotopes. mdpi.com Carbon-13, for example, has a natural abundance of approximately 1.1%. researchgate.net This means that even in unlabeled samples, a certain percentage of molecules will contain one or more ¹³C atoms, which can interfere with the signals from the intentionally introduced L-Leucine (¹³C₆) tracer. bioconductor.org

Failure to correct for this natural abundance can lead to an overestimation of label incorporation and incorrect interpretation of metabolic fluxes. bioconductor.org Therefore, various computational algorithms have been developed to deisotope the raw data, subtracting the contribution of naturally occurring isotopes from the measured signals. nih.govcapes.gov.br These correction algorithms are essential for both mass spectrometry and NMR data. nih.govfrontiersin.org

The correction is typically performed using matrix-based methods that take into account the chemical formula of the metabolite and the known natural abundances of all its constituent elements (C, H, N, O, etc.). researchgate.net By applying these algorithms, researchers can determine the true fractional enrichment of a metabolite from the ¹³C tracer, allowing for accurate quantification of metabolic pathway activity. nih.govresearchgate.net Several software tools and programming language-based methods are available to perform these corrections, ensuring the reliability of data from L-Leucine (¹³C₆) metabolic studies. bioconductor.orgresearchgate.net

Applications of L Leucine 13c6 in Cellular and Tissue Metabolism Research

Elucidation of Protein Turnover Dynamics in Cellular Models

The continuous synthesis and degradation of proteins, collectively known as protein turnover, is a fundamental process that allows cells to adapt to changing environmental conditions and maintain protein quality control. ckisotopes.comnih.govliverpool.ac.uk L-Leucine (13C6) is a key tracer used to measure the rates of these dynamic processes in cellular models. By introducing this labeled amino acid into cell cultures, researchers can monitor its incorporation into newly synthesized proteins and the subsequent loss of the label as proteins are degraded. ckisotopes.comliverpool.ac.uk This approach provides a quantitative measure of the turnover rates for individual proteins within the proteome.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using [U-13C6] L-Leucine

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics. thermofisher.comnih.govresearchgate.net The technique involves growing cells in a medium where a standard "light" amino acid is replaced with a "heavy," stable isotope-labeled counterpart, such as [U-13C6] L-Leucine. thermofisher.comnih.gov As cells grow and divide, they incorporate this heavy amino acid into all newly synthesized proteins. thermofisher.com

The primary application of SILAC is in comparative proteomics, where it allows for the accurate quantification of protein abundance between different cell populations. nih.govresearchgate.net By mixing protein extracts from cells grown in "heavy" [U-13C6] L-Leucine and "light" (unlabeled) leucine (B10760876) media, the relative abundance of each protein can be determined by mass spectrometry. nih.gov The mass difference between the heavy and light isotope-labeled peptides allows for their distinct detection and quantification. nih.gov This method has been successfully applied to a wide range of cell lines and has been instrumental in studying proteomic changes in response to various stimuli or in different disease states. researchgate.net

A powerful extension of the SILAC methodology is "dynamic SILAC" (dSILAC) or "pulsed SILAC" (pSILAC), which is specifically designed to measure protein synthesis and degradation rates. nih.govthermofisher.commdpi.com In a typical dSILAC experiment, cells are switched from a "light" medium to a "heavy" medium containing [U-13C6] L-Leucine. nih.govmdpi.com Over time, the incorporation of the heavy label into proteins is monitored, providing a direct measure of the protein synthesis rate. nih.gov Conversely, by chasing the label with a "light" medium, the rate of disappearance of the heavy label can be used to determine the protein degradation rate. nih.govliverpool.ac.uk This approach has been used to determine the turnover rates of hundreds to thousands of proteins simultaneously in various cell models, including human adenocarcinoma cells and fibroblasts. liverpool.ac.ukmdpi.com

Table 1: Key Features of SILAC and dynamic SILAC

TechniquePrimary ApplicationKey MeasurementExperimental Approach
SILACQuantitative ProteomicsRelative Protein AbundanceComparison of "heavy" vs. "light" labeled proteomes at a single time point.
Dynamic SILAC (dSILAC)Protein Turnover AnalysisProtein Synthesis & Degradation RatesTime-course analysis of "heavy" label incorporation and/or loss. thermofisher.commdpi.com

Tracing Branched-Chain Amino Acid (BCAA) Metabolic Pathways

L-Leucine (13C6) is instrumental in elucidating the intricate pathways of BCAA metabolism. medchemexpress.com By replacing standard leucine with its 13C-labeled counterpart in cell culture media or animal diets, researchers can follow the journey of the labeled carbon atoms as they are incorporated into various molecules. This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, enables the precise mapping of metabolic fluxes and the identification of key regulatory points within BCAA catabolism. ckisotopes.com

Metabolic Fate of Leucine (13C6) in Cultured Cells and Isolated Tissues

In vitro studies using cultured cells and isolated tissues have significantly benefited from the use of L-Leucine (13C6). These experiments allow for a detailed examination of leucine metabolism under controlled conditions. For instance, studies on adipocytes (fat cells) have utilized [U-13C6]leucine to trace its contribution to mitochondrial metabolism and lipogenesis (the formation of fat). nih.gov

Research on cultured astroglial cells, a type of cell in the central nervous system, has shown that leucine is rapidly metabolized. Using [U-13C]leucine, scientists have identified several 13C-labeled metabolites released by these cells, including 2-oxoisocaproate, ketone bodies, alanine, citrate (B86180), glutamine, lactate, and succinate. nih.gov This demonstrates that astroglial cells not only use leucine as fuel but also export its metabolic byproducts to potentially support other cell types in the brain. nih.gov

Similarly, studies in differentiated adipocytes have revealed that the catabolism of [U-13C6]leucine leads to the production of labeled acetyl-CoA, a central molecule in metabolism. nih.govresearchgate.net This labeled acetyl-CoA is then incorporated into other metabolites, such as citrate, providing a quantitative measure of BCAA contribution to the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Table 1: Metabolic Fate of [U-13C6]Leucine in Cultured 3T3-L1 Adipocytes

MetaboliteLabeled Isotopologue(s)Metabolic Significance
Acetyl-CoAM+1, M+2Key intermediate linking BCAA catabolism to the TCA cycle and lipogenesis. nih.govresearchgate.net
CitrateM+1, M+2, M+3, M+4, M+5Indicates entry of leucine-derived carbons into the TCA cycle. nih.govresearchgate.net
PalmitateLabeledDemonstrates the contribution of leucine to de novo fatty acid synthesis. nih.gov

M+n denotes the mass isotopologue with 'n' 13C atoms.

Assessment of Leucine Oxidation and Intermediary Metabolism

L-Leucine (13C6) is a key tool for quantifying the rate of leucine oxidation, a process that breaks down leucine to produce energy. By measuring the appearance of 13CO2 in expired air or the amount of labeled intermediates in tissues, researchers can assess how leucine oxidation is affected by various physiological states, such as feeding, fasting, or disease.

For example, continuous intravenous infusions of L-[1-13C]leucine in healthy adults have been used to measure 24-hour leucine oxidation patterns in response to meals. nih.gov Such studies help to understand how the body manages dietary protein and amino acids. nih.gov

In cultured adipocytes, tracing with [U-13C6]leucine has shown that BCAA catabolism is significantly upregulated during differentiation. nih.gov This increased breakdown of leucine contributes substantially to the pool of acetyl-CoA used for both energy production in the TCA cycle and for the synthesis of new lipids. nih.gov The mole percent enrichment (MPE) of citrate from [U-13C6]leucine is markedly higher in differentiated adipocytes compared to their precursor cells, highlighting the increased reliance on BCAA oxidation. nih.govresearchgate.net

Interorgan Branched-Chain Amino Acid Metabolism in Animal Models

Studying the complex interplay of BCAA metabolism between different organs is crucial for understanding systemic metabolic health. Animal models fed diets containing L-Leucine (13C6) have provided significant insights into this interorgan flux.

In mouse models of pancreatic cancer, custom diets with 20% 13C6-leucine have been used to trace the sources of elevated plasma BCAAs. ckisotopes.com These studies can distinguish between BCAAs derived directly from the diet and those released from the breakdown of body protein stores, helping to understand the metabolic dysregulation associated with the disease. ckisotopes.com The unique characteristic of BCAAs being primarily metabolized in peripheral tissues rather than the liver makes them ideal for such whole-body metabolic studies. ckisotopes.com Research has shown that a diet containing 20% 13C-BCAA resulted in significant labeling of BCAAs in both muscle and liver tissue, reflecting the turnover of whole-body protein stores. ckisotopes.com

Analysis of Carbon Flux through Central Metabolic Pathways

The carbon backbone of L-Leucine (13C6) can be traced into the central metabolic pathways, such as the TCA cycle, providing a window into the flow of carbon atoms (carbon flux) through these fundamental processes. isotope.com This allows researchers to understand how different nutrients contribute to cellular energy production and biosynthesis.

Contribution of L-Leucine (13C6) to De Novo Synthesis of Other Metabolites

The carbon atoms from L-Leucine (13C6) are not only oxidized for energy but can also be used as building blocks for the de novo synthesis of other important molecules.

In adipocytes, for example, the acetyl-CoA generated from [U-13C6]leucine catabolism is a direct precursor for the synthesis of fatty acids and sterols. nih.gov Isotope tracing experiments have quantitatively demonstrated that leucine can be a significant source of carbon for lipogenesis, particularly in differentiated adipocytes. nih.govescholarship.org Studies have shown that upon differentiation, the contribution of glucose and glutamine to acetyl-CoA for lipogenesis decreases, while the contribution from BCAAs like leucine increases. nih.gov

In human liver tissue cultured ex vivo, follow-up tracing experiments with 13C-labeled leucine have confirmed the labeling of BCAA catabolites, indicating active BCAA metabolism. nih.gov

Table 2: Contribution of Various Tracers to Lipogenic Acetyl-CoA in 3T3-L1 Cells

SubstratePre-adipocytes (%)Differentiated Adipocytes (%)
[U-13C6]glucoseHighSignificantly Decreased nih.gov
[U-13C5]glutamineHighSignificantly Decreased nih.gov
[U-13C6]leucineLowSignificantly Increased nih.gov
[U-13C6]isoleucineLowSignificantly Increased nih.gov

Mapping Anaplerotic and Cataplerotic Reactions using Isotope Tracers

Anaplerosis and cataplerosis are crucial processes that replenish and remove, respectively, intermediates from the TCA cycle to maintain its function and support biosynthesis. L-Leucine (13C6) can be used to trace these reactions.

Investigating Cellular Responses to Nutrient Availability using L-Leucine (13C6)

The stable isotope-labeled amino acid, L-Leucine (13C6), is a pivotal tool for researchers investigating how cells sense and respond to changes in nutrient availability. By replacing the naturally occurring carbon-12 (¹²C) atoms with the heavier, non-radioactive carbon-13 (¹³C) isotope, scientists can precisely trace the journey of leucine through various metabolic and signaling pathways. medchemexpress.comthermofisher.com This technique, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, allows for the detailed quantification of metabolic fluxes and the elucidation of complex cellular regulatory networks. eurisotop.com

One of the primary applications of L-Leucine (13C6) is in the study of protein synthesis and turnover. Leucine is an essential branched-chain amino acid (BCAA) that not only serves as a building block for new proteins but also acts as a potent signaling molecule. researchgate.netresearchgate.net It is a key activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. researchgate.netmdpi.comnih.gov When nutrients, particularly amino acids like leucine, are abundant, mTORC1 is activated, leading to an increase in protein synthesis. mdpi.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that frequently utilizes L-Leucine (13C6). thermofisher.com In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (standard) L-leucine, while another is grown in a medium with "heavy" L-Leucine (13C6). After exposing the cells to different nutrient conditions, the protein lysates are combined, and the relative abundance of proteins is quantified by measuring the ratio of heavy to light peptides via mass spectrometry. thermofisher.com This provides a precise measurement of changes in protein synthesis in response to nutrient availability.

Research using L-Leucine (13C6) has provided detailed insights into how nutrient levels modulate cellular machinery. For instance, studies have tracked the incorporation of the ¹³C label from leucine into newly synthesized proteins, providing a direct measure of protein synthesis rates under various conditions. nih.govresearchgate.net Furthermore, tracing studies have followed the catabolism of L-Leucine (13C6) into downstream metabolites, revealing how nutrient excess or scarcity impacts entire metabolic networks. nih.gov

For example, a study on HCT116 cells used ¹³C₆-leucine to trace its breakdown products. The detection of labeled branched-chain keto acids (BCKAs) and branched-chain acylcarnitines confirmed the activity of BCAA catabolism pathways and how they respond to the availability of this specific amino acid. nih.gov

Table 1. Research Findings on L-Leucine (13C6) Tracing in Cellular Metabolism

Research FocusExperimental SystemKey Findings with L-Leucine (13C6) or related tracersReference
Branched-Chain Amino Acid (BCAA) CatabolismHCT116 Human Colon Cancer CellsTracing with ¹³C₆-leucine showed its conversion into labeled branched-chain keto acids (BCKAs) and branched-chain acylcarnitines, confirming active BCAA catabolic pathways. nih.gov
Myofibrillar Protein Synthesis (MPS) Response to Leucine DoseHealthy Young MenSupplementing a low-protein beverage (6.25g) with a high amount of leucine (to 5.0g total) stimulated MPS rates to a similar degree as a high-protein dose (25g), as measured by l-[ring-¹³C₆] phenylalanine infusion. researchgate.net
Effect of Leucine Concentration on Protein TurnoverYoung Men and WomenIngesting 10g of essential amino acids (EAA) with a higher leucine concentration (3.5g vs 1.8g) enhanced mTOR signaling but did not further increase muscle protein synthesis, suggesting a maximal response is achieved with the lower leucine amount in this EAA context. nih.gov
Amino Acid Oxidation and Protein SynthesisImmature Swine Model during ECMOUsing [¹³C₆,¹⁵N]-l-leucine, researchers found no significant change in the fractional contribution of leucine-derived acetyl-CoA to the citric acid cycle, despite increased leucine entry into the cell. nih.gov

These studies highlight the utility of L-Leucine (13C6) in dissecting the intricate relationship between nutrient availability and cellular responses. By enabling the precise tracking of leucine's fate, researchers can quantify the anabolic response to nutrients and understand the capacity of signaling pathways like mTORC1 to translate nutrient signals into metabolic action. nih.govnih.gov The data generated from such experiments are crucial for understanding metabolic regulation in both healthy and diseased states.

Table 2. Impact of Leucine Availability on Protein Synthesis Rates

ConditionTracer UsedObserved Effect on Muscle Protein Synthesis (MPS)Reference
Ingestion of Leucine-Enriched Essential Amino Acids (EAA) + Carbohydrates post-exerciseNot specified, but measured mTOR signaling and MPSIncreased MPS by 145% compared to a 40% increase with exercise alone. nih.gov
Leucine "top-up" (3g) 90 minutes after 15g EAA ingestion in older men¹³C₆-phenylalanineThe leucine top-up did not further increase MPS, which returned to basal rates after 180 minutes in both groups, demonstrating a "muscle-full" state. portlandpress.com
Ingestion of 2g Dileucine vs. 2g Leucine in young menl-[ring-¹³C₆]phenylalanineCumulative MPS increased significantly with dileucine ingestion but not with leucine ingestion over a 180-minute period. physiology.org

Theoretical Frameworks and Modeling Approaches for Isotopic Data

Principles of Isotopic Steady State and Tracer Dilution

The foundation of many tracer studies lies in the principles of isotopic steady state and tracer dilution. In a typical experiment, a stable isotope-labeled tracer, such as L-[1-13C]leucine or L-leucine (13C6), is infused continuously into a system until the ratio of the labeled to unlabeled compound (isotopic enrichment) in the plasma becomes constant. nih.govphysiology.org This condition is known as an isotopic steady state. Reaching this state is often expedited by administering an initial bolus of the tracer, known as a priming dose, which can reduce the time needed from over 24 hours to just one or two hours. nih.gov

Once a steady state is achieved, the rate at which the infused tracer is diluted by the body's own unlabeled leucine (B10760876) (the tracee) can be measured. nih.gov This dilution provides a direct measure of the rate of appearance (Ra) of the unlabeled amino acid, which reflects the rate of whole-body protein breakdown. nih.govphysiology.org By combining this with measurements of the tracer's disappearance from the arterial pool, the rate of disappearance (Rd), which represents protein synthesis, can be calculated. nih.gov This primed, continuous infusion method is considered a gold standard for studying protein and amino acid metabolism. nih.govphysiology.org

Mathematical Models for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions. frontiersin.orgnih.gov 13C-MFA, which uses 13C-labeled substrates like [U-13C6]glucose or L-leucine (13C6), is a central tool for mapping cellular metabolism. nih.govresearchgate.net The core of MFA involves creating a mathematical model of the cell's metabolic network. This model consists of a set of mass balance equations that describe the flow of metabolites through various biochemical reactions. vanderbilt.edu

When a 13C-labeled substrate is introduced, the label distributes throughout the metabolic network, creating unique labeling patterns in downstream metabolites. frontiersin.org By measuring the distribution of these 13C atoms in metabolites (often proteinogenic amino acids), researchers can solve the system of equations to estimate the intracellular fluxes. vanderbilt.edu The analysis assumes a metabolic steady state, where reaction rates are constant, and often an isotopic steady state, where the labeling of metabolites is stable. nih.gov However, methods for isotopically non-stationary 13C-MFA (INST-MFA) have been developed to analyze systems where isotopic steady state is not reached. frontiersin.orgnih.gov

To analyze the kinetic data from tracer studies, researchers often employ compartmental modeling. This approach simplifies a complex physiological system into a finite number of interconnected compartments, such as plasma, tissue, and intracellular pools. nih.govphysiology.org The movement of the tracer, like L-leucine (13C6), between these compartments is described by a system of differential equations, with the transfer rates represented by first-order rate constants. nih.gov

For instance, a model might consist of a central plasma leucine compartment that receives the tracer and exchanges it with various tissue compartments (e.g., liver, muscle, central nervous system). nih.gov Arrows connecting the compartments in the model represent the flux of leucine between them. nih.gov By fitting the model to the measured isotopic enrichment data from different compartments over time, researchers can estimate kinetic parameters that are not directly measurable, such as rates of protein synthesis and breakdown within specific tissues. physiology.org Software like SAAM II is used to perform this complex modeling. nih.govresearchgate.net

Mass Isotopomer Distribution Analysis (MIDA) is a sophisticated technique that uses the pattern of isotope labeling in a polymer to deduce the isotopic enrichment of its precursor pool. nih.gov When a polymer is synthesized in the presence of a labeled precursor like L-leucine (13C6), the newly made molecules will incorporate one or more labeled units. The resulting mixture of molecules with different numbers of heavy isotopes is called a mass isotopomer distribution. nih.govd-nb.info

MIDA works by comparing the experimentally measured mass isotopomer distribution of a product (e.g., a protein) to the statistical distribution predicted by the binomial or multinomial expansion. nih.gov This comparison allows for the calculation of the isotopic enrichment of the true precursor pool from which the polymer was synthesized. nih.gov This is a significant advantage as it overcomes the challenge of directly measuring the enrichment in the actual precursor compartment. nih.gov From this, the fraction of newly synthesized polymers can be precisely calculated. nih.gov MIDA is a powerful tool for measuring the biosynthesis and turnover of various polymers, with potential applications for proteins, fatty acids, and nucleic acids. nih.gov

Future Directions in L Leucine 13c6 Research

Integration with Multi-Omics Data for Systems Biology Approaches

The future of biological research lies in the integration of multiple "omics" disciplines – genomics, transcriptomics, proteomics, and metabolomics – to build comprehensive models of cellular function. L-Leucine (13C6) is poised to play a crucial role in this systems biology approach. By tracing the metabolic fate of leucine (B10760876), researchers can connect changes in protein synthesis and degradation (proteomics) with shifts in metabolic pathways (metabolomics) and gene expression (transcriptomics). frontiersin.org

For instance, a multi-omics study investigating the response of airway epithelial cells to a bacterial toxin utilized SILAC, which can employ L-Leucine (13C6), to quantify changes in the proteome. plos.org This proteomic data, when combined with transcriptomic analysis, can reveal key regulatory hubs and signaling networks affected by the toxin. plos.org Similarly, in a study on yeast, a multi-omics approach combining transcriptomics, metabolomics, and 13C-based metabolic pathway profiling revealed that the degradation pathways for ketogenic amino acids, including leucine, were transcriptionally activated to provide precursors for the synthesis of valuable compounds. researchgate.net

The integration of L-Leucine (13C6) tracing with other omics data allows for a more holistic understanding of cellular responses to various stimuli or disease states. This approach can help identify novel biomarkers and therapeutic targets by providing a dynamic view of molecular interactions within a biological system. frontiersin.org

Development of Novel Isotopic Labeling Strategies and Analytical Techniques

The utility of L-Leucine (13C6) is intrinsically linked to the sophistication of labeling strategies and analytical methods. Continuous innovation in these areas is expanding the scope and precision of metabolic research.

Novel Labeling Strategies:

While SILAC is a well-established method, new strategies are emerging to address its limitations and expand its applicability. thermofisher.com For example, while SILAC is primarily used in cell culture, in vivo labeling techniques are being developed for studies in whole organisms. ckgas.com These methods often involve feeding animals a diet containing 13C-labeled amino acids to metabolically label their entire proteome. ckgas.com

Furthermore, researchers are exploring variations in labeling patterns beyond uniform labeling. chempep.com Specific site labeling, where only certain carbon atoms in the leucine molecule are replaced with 13C, can provide more detailed information about specific metabolic reactions. researchgate.net The combination of 13C labeling with other stable isotopes, such as 15N, in a single molecule (e.g., L-Leucine (13C6, 15N)) further enhances the resolution of metabolic tracking. isotope.com

Advanced Analytical Techniques:

High-resolution mass spectrometry (MS) is the cornerstone of analyzing L-Leucine (13C6) labeled samples. acs.org Advances in MS technology, such as the development of orbital ion trap instruments, allow for highly accurate and precise measurement of isotopic enrichment in peptides. acs.org This enables researchers to quantify even subtle changes in protein turnover and metabolic fluxes. acs.org

Beyond MS, other analytical techniques are being adapted for use with 13C-labeled compounds. Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, a pulsed electron paramagnetic resonance (EPR) technique, has been explored with 13C-labeled leucine to study the secondary structure of membrane proteins. nih.gov This demonstrates the potential for L-Leucine (13C6) to be used in a wider range of biophysical techniques to probe protein structure and dynamics. nih.gov

Table 1: Comparison of Labeling Strategies and Analytical Techniques

Strategy/Technique Description Primary Application Key Advantage
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Metabolic labeling of proteins in cell culture using "heavy" amino acids like L-Leucine (13C6). thermofisher.comthermofisher.com Quantitative proteomics. thermofisher.com High accuracy and precision in relative protein quantification. nih.gov
In Vivo Labeling Metabolic labeling of proteins in whole organisms by providing a diet containing labeled amino acids. ckgas.com Studying protein turnover and metabolism in a physiological context. Enables investigation of tissue-specific and organism-level responses. ckgas.com
Site-Specific Labeling Labeling of specific atoms within the L-Leucine molecule. researchgate.net Elucidating specific metabolic pathways and enzyme mechanisms. Provides detailed information on intramolecular rearrangements. researchgate.net
High-Resolution Mass Spectrometry Advanced MS instruments that provide highly accurate mass measurements. acs.org Quantification of isotopic enrichment in peptides and metabolites. acs.org Enables precise determination of metabolic fluxes and protein turnover rates. acs.org
ESEEM Spectroscopy A pulsed EPR technique used to study the local environment of a spin label. nih.gov Determining the local secondary structure of proteins. nih.gov Provides structural information in non-crystalline environments like lipid bilayers. nih.gov

Expanding Applications in Complex Biological Systems and Ex Vivo Models

The application of L-Leucine (13C6) is moving beyond simple cell culture systems to more complex biological models, including whole organisms and ex vivo tissue preparations. These models provide a more physiologically relevant context for studying metabolism.

Complex Biological Systems:

In vivo studies using L-Leucine (13C6) are providing valuable insights into protein and amino acid metabolism in humans and animal models. For example, primed continuous infusions of L-[13C6]phenylalanine and L-1-[13C]leucine have been used to study muscle protein turnover in response to nutrient intake. nih.govphysiology.org These studies help to elucidate the anabolic signaling pathways regulated by leucine. nih.gov Oral administration of 13C6-leucine has also been successfully used to measure the turnover of long-lived proteins in the central nervous system, demonstrating the feasibility of this approach for studying neurodegenerative diseases. wustl.edu

Ex Vivo Models:

Ex vivo tissue slices offer a bridge between in vitro and in vivo studies, allowing for the investigation of tissue-specific metabolism while maintaining the three-dimensional cellular architecture. uky.edu Culturing tissue slices in media containing L-Leucine (13C6) can be used to probe metabolic pathways within a specific organ. For instance, the metabolism of [U-13C6]leucine has been assessed in cardiomyocytes to understand how leucine affects cardiac glucose uptake. physiology.org Similarly, ex vivo perfused heart models have been used to confirm the inhibitory effect of leucine on insulin-stimulated glucose uptake under more physiological conditions. physiology.org

The use of L-Leucine (13C6) in these complex models, combined with advanced analytical techniques, will continue to provide a deeper understanding of the intricate metabolic networks that govern health and disease.

Table 2: Applications of L-Leucine (13C6) in Complex Systems

Model System Research Focus Key Findings/Potential Citation
Human Clinical Studies Muscle protein synthesis and breakdown. Dileucine ingestion was shown to be more effective than leucine in stimulating muscle protein synthesis. physiology.org
Animal Models Protein turnover in the central nervous system. Oral administration of 13C6-leucine can be used to measure the half-life of proteins in the CSF. wustl.edu
Animal Models Pharmacokinetics of amino acid supplementation. Determined the distribution of labeled leucine in plasma and skeletal muscle after oral administration. uniba.it
Ex Vivo Perfused Heart Cardiac glucose metabolism. Leucine was found to inhibit insulin-stimulated glucose uptake in the heart. physiology.org
Ex Vivo Tissue Slices General metabolic profiling. Provides a platform to assess the effect of therapeutic agents on tissue-specific metabolism. uky.edu

Q & A

Q. How is L-Leucine (13C6) utilized in metabolic flux analysis, and what experimental protocols ensure accurate isotopic incorporation?

L-Leucine (13C6) is a stable isotope tracer used to study branched-chain amino acid (BCAA) metabolism in cell cultures and animal models. To ensure accurate incorporation:

  • Use pulse-chase experiments with defined media lacking natural leucine but supplemented with L-Leucine (13C6) to achieve >95% isotopic enrichment .
  • Monitor cell doubling times to confirm isotopic equilibrium (typically after 5–7 generations) .
  • Combine with mass spectrometry (e.g., LC-MS or GC-MS) to quantify 13C-labeled metabolites in pathways like the TCA cycle or mTOR signaling .

Q. What are the standard methodologies for tracking L-Leucine (13C6) in protein synthesis studies?

  • SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): Replace natural leucine with L-Leucine (13C6) in cell culture media to label newly synthesized proteins. Post-harvest, mix labeled and unlabeled samples for comparative proteomic analysis .
  • Isotopic Ratio Calibration: Normalize 13C signals using internal standards (e.g., heavy peptides) to correct for instrument variability .

Q. How does L-Leucine (13C6) activate mTOR signaling, and what controls are necessary to validate its role in nutrient-sensing assays?

L-Leucine (13C6) activates mTORC1 via leucyl-tRNA synthetase, promoting protein synthesis. Controls include:

  • Negative Controls: Use mTOR inhibitors (e.g., rapamycin) or leucine-free media to confirm pathway specificity .
  • Isotopic Dilution Assays: Co-administer unlabeled leucine to assess competitive binding effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in flux data when L-Leucine (13C6) tracing yields conflicting pathway activities?

Contradictions often arise from compartmentalized metabolism or isotopic dilution. Mitigation strategies:

  • Compartment-Specific Analysis: Isolate mitochondrial and cytosolic fractions to distinguish localized flux .
  • Multi-Tracer Studies: Combine L-Leucine (13C6) with glucose (13C6) or glutamine (15N2) to cross-validate pathway contributions .
  • Statistical Modeling: Apply systems biology tools (e.g., INCA or OpenFlux) to reconcile labeling patterns with kinetic parameters .

Q. What experimental designs optimize the use of L-Leucine (13C6) in multi-omics studies (e.g., proteomics, metabolomics)?

  • Time-Course Sampling: Collect data at multiple timepoints to capture dynamic labeling kinetics .
  • Integration with Transcriptomics: Pair isotope tracing with RNA-seq to correlate metabolic flux with gene expression .
  • Data Normalization: Use spike-in controls (e.g., 13C-labeled internal standards) to correct batch effects in multi-omic datasets .

Q. How can researchers address isotopic interference when L-Leucine (13C6) is used alongside other labeled substrates?

  • Mass Isotopomer Correction: Apply mathematical models (e.g., EMU or MIDA) to deconvolute overlapping 13C patterns from multiple tracers .
  • Chromatographic Separation: Use high-resolution LC columns to distinguish co-eluting metabolites with similar mass shifts .

Q. What are the limitations of L-Leucine (13C6) in studying tissue-specific metabolism, and how can they be overcome?

  • Limitations: Heterogeneous isotope distribution in tissues due to variable perfusion or cell turnover rates.
  • Solutions:
  • Microdissection: Laser-capture microdissection to isolate specific cell populations .
  • In Vivo Imaging: Pair with PET tracers (e.g., 18F-FDG) for spatial resolution of metabolic activity .

Methodological Best Practices

Q. How should researchers validate the purity and stability of L-Leucine (13C6) in long-term studies?

  • Purity Testing: Use NMR or FT-IR to confirm isotopic enrichment (>99%) and absence of degradation products .
  • Storage Conditions: Store at -20°C in anhydrous conditions to prevent hydrolysis or isotopic exchange .

Q. What statistical approaches are recommended for analyzing time-resolved 13C labeling data?

  • Non-Compartmental Analysis: Calculate area under the curve (AUC) for metabolite pools .
  • Bayesian Inference: Apply probabilistic models to estimate flux rates with uncertainty intervals .

Q. How can isotopic tracing with L-Leucine (13C6) be integrated into computational models of whole-body metabolism?

  • Constraint-Based Modeling: Use genome-scale metabolic models (e.g., Recon3D) to simulate 13C incorporation into tissue-specific pathways .
  • Parameter Optimization: Fit model predictions to experimental data via gradient descent algorithms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.